Tos-PEG3-NH-Boc

Overview

Description

Mechanism of Action

Target of Action

Tos-PEG3-NH-Boc, also known as N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine or PROTAC Linker 9, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

This compound functions as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . By bringing the E3 ubiquitin ligase into close proximity with the target protein, PROTACs facilitate the transfer of ubiquitin to the target protein . This ubiquitination signals for the target protein to be degraded by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is a major pathway for protein degradation within cells . By facilitating the degradation of specific target proteins, this compound can influence various downstream cellular processes .

Pharmacokinetics

The solubility of this compound in dmso is known to be 100 mg/ml , which could potentially influence its bioavailability.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, this compound can influence a variety of molecular and cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s stability can be influenced by storage conditions . For example, it is recommended to store this compound at 4°C, protected from light, and under nitrogen . In solvent, it should be stored at -80°C for 6 months or at -20°C for 1 month .

Biochemical Analysis

Biochemical Properties

Tos-PEG3-NH-Boc is primarily used as a linker in the synthesis of PROTAC molecules. It interacts with various enzymes, proteins, and other biomolecules to facilitate the degradation of target proteins. The compound’s role in biochemical reactions involves forming a bridge between the E3 ubiquitin ligase and the target protein, enabling the ubiquitin-proteasome system to recognize and degrade the target protein . This interaction is crucial for the selective degradation of proteins, which can be used to study protein function and develop therapeutic strategies.

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of specific target proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the removal of a target protein can disrupt a signaling pathway, leading to changes in gene expression and metabolic activities within the cell . The compound’s ability to selectively degrade proteins makes it a valuable tool for studying cellular functions and developing targeted therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to both the E3 ubiquitin ligase and the target protein. This binding facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The compound’s structure allows it to form stable interactions with both the ligase and the target protein, ensuring efficient ubiquitination and subsequent degradation. This mechanism is essential for the selective removal of proteins and the regulation of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored under recommended conditions, but its activity can decrease over time if not properly stored . Long-term studies have shown that the compound can maintain its effectiveness in facilitating protein degradation, although its stability may be affected by factors such as light and temperature. These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may effectively degrade target proteins without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. These dosage-dependent effects are critical for determining the optimal concentration of the compound for therapeutic applications and for understanding its safety profile in vivo.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the breakdown of target proteins . The compound’s role in these pathways can affect metabolic flux and the levels of various metabolites, influencing cellular homeostasis and function. Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and effectiveness. The distribution of the compound within different cellular compartments is crucial for its ability to facilitate protein degradation and regulate cellular processes.

Subcellular Localization

This compound is localized to specific subcellular compartments where it can interact with its target proteins and the ubiquitin-proteasome system . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles or compartments. This subcellular localization is essential for its activity and function, ensuring that it can effectively facilitate protein degradation and regulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG3-NH-Boc involves multiple steps, starting with the preparation of the PEG chain and subsequent functionalization. The general synthetic route includes:

PEG Chain Preparation: The PEG chain is synthesized by polymerizing ethylene oxide.

Functionalization: The PEG chain is functionalized with a tosyl group (tosylation) and a Boc-protected amine group (Boc protection).

Final Assembly: The tosylated PEG chain is reacted with the Boc-protected amine to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce PEG.

Functionalization in Bulk: Tosylation and Boc protection are carried out in large reactors under controlled conditions.

Purification: The final product is purified using techniques such as crystallization and chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

Tos-PEG3-NH-Boc undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild bases like triethylamine.

Deprotection Reactions: Common reagents include acids such as trifluoroacetic acid. .

Major Products

Scientific Research Applications

Tos-PEG3-NH-Boc has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Tos-PEG4-NH-Boc: Similar structure but with an additional ethylene glycol unit.

Tos-PEG5-NH-Boc: Contains two additional ethylene glycol units.

Boc-NH-PEG3-Tos: Similar structure but with the Boc group on the amine .

Uniqueness

Tos-PEG3-NH-Boc is unique due to its optimal length and functional groups, making it highly effective in forming stable PROTACs. Its balance of hydrophilicity and hydrophobicity allows for efficient cellular uptake and target protein degradation .

Biological Activity

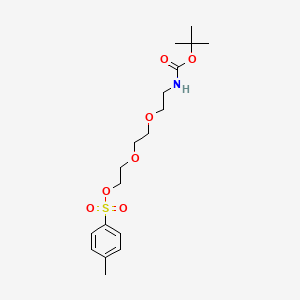

Tos-PEG3-NH-Boc, also known as PROTAC Linker 9, is a specialized compound utilized primarily in the development of Proteolysis Targeting Chimeras (PROTACs). This compound consists of a tosyl group, a polyethylene glycol (PEG) chain of three units, and a tert-butyloxycarbonyl (Boc) protected amine. Its chemical formula is C₁₈H₂₉N₁O₇S. The biological activity of this compound is integral to its role in selectively degrading target proteins, thereby holding significant therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

Target Interaction

This compound functions as a linker that connects an E3 ubiquitin ligase with a target protein. This interaction facilitates the ubiquitination of the target protein, leading to its degradation by the ubiquitin-proteasome system. The selective degradation of proteins can modulate cellular processes such as signaling pathways and gene expression.

Biochemical Pathways

The primary biochemical pathway involved is the ubiquitin-proteasome system, which plays a crucial role in regulating protein levels within cells. By targeting specific proteins for degradation, this compound can influence various cellular functions and contribute to therapeutic outcomes in diseases characterized by protein dysregulation.

PROTAC Technology

This compound is pivotal in PROTAC technology, which aims to create small molecules that can selectively degrade harmful proteins. This approach has garnered attention for its potential to treat diseases where traditional small molecule drugs may fall short due to off-target effects or inadequate efficacy .

Interaction Studies

Research involving this compound includes studies on its binding affinity and selectivity towards target proteins. Techniques such as surface plasmon resonance and fluorescence polarization are employed to assess these interactions, providing insights into the compound's therapeutic efficacy .

Case Study: Cancer Treatment

In a study focused on targeted degradation strategies for cancer treatment, researchers utilized this compound to develop PROTACs aimed at degrading specific oncoproteins. The results indicated that the targeted approach significantly reduced tumor growth in preclinical models, demonstrating the potential of this compound in cancer therapy .

Comparative Analysis

A comparative analysis of compounds similar to this compound highlights its unique structural features and applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-NH-PEG3-NH₂ | PEG chain with amine functionality | Lacks tosyl group; primarily used for amine coupling. |

| Azide-PEG3-Tos | PEG chain with azide functionality | Useful for click chemistry applications; facilitates bioconjugation. |

| OH-PEG3-Tos | PEG chain with hydroxyl functionality | Provides different reactivity compared to this compound; used in solid-phase synthesis. |

| N-(PEG2-NH-Boc)-PEG3-acid | Dual PEG chains with Boc protection | Combines properties of both linkers; useful for complex drug formulations. |

This compound stands out due to its specific combination of a tosyl group and Boc-protected amine, enhancing its utility in targeted protein degradation strategies .

Solubility

This compound exhibits high solubility in DMSO (100 mg/ml), which is beneficial for its application in various biochemical assays and drug development processes.

Stability and Environmental Factors

The efficacy and stability of this compound can be influenced by environmental conditions such as pH and solvent type. Understanding these factors is essential for optimizing its use in biological applications.

Properties

IUPAC Name |

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO7S/c1-15-5-7-16(8-6-15)27(21,22)25-14-13-24-12-11-23-10-9-19-17(20)26-18(2,3)4/h5-8H,9-14H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWYDEPNEKFVRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.